molecular formula C7H11IN2 B1592989 4-Iodo-1-isobutyl-1H-pyrazole CAS No. 918487-09-9

4-Iodo-1-isobutyl-1H-pyrazole

Cat. No.: B1592989
CAS No.: 918487-09-9
M. Wt: 250.08 g/mol
InChI Key: PTARWFPVOYNYPY-UHFFFAOYSA-N
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Description

4-Iodo-1-isobutyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. It features an iodine atom and an isobutyl group attached to a pyrazole ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Biological Activity

4-Iodo-1-isobutyl-1H-pyrazole is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural attributes. Its molecular formula is C7H11IN2, featuring an iodine atom and an isobutyl group attached to a pyrazole ring. This compound has been the subject of various studies aimed at elucidating its biological activity, particularly in enzyme inhibition and receptor interactions.

Structural Characteristics

The structural composition of this compound contributes to its biological activity. The presence of the iodine atom enhances its reactivity, while the isobutyl group influences its binding affinity to biological targets. These properties allow for interactions with specific enzymes and receptors, making it a candidate for pharmacological research.

The mechanism of action for this compound typically involves binding to active sites on enzymes or interacting with receptor binding pockets. This binding can inhibit enzyme activity or modulate receptor function, which is essential for understanding its therapeutic applications .

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, which may have implications in drug development for conditions requiring enzyme modulation.
  • Receptor Interactions : The compound interacts with specific receptors, potentially influencing signaling pathways involved in pain perception and inflammation.

Case Studies

Several studies have explored the biological implications of this compound:

  • Enzyme Interaction Studies : Research demonstrated that compounds similar to this compound can inhibit liver alcohol dehydrogenase (LAD) in various species, indicating potential use in managing alcohol metabolism .
  • Receptor Binding Studies : The compound has been investigated for its ability to bind to G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes. Preliminary findings suggest that it may act as a biased agonist at certain opioid receptors, potentially leading to reduced side effects compared to traditional opioids .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
4-Iodo-1H-pyrazole-5-carboxylic acidLacks isobutyl groupMore acidic due to carboxylic acid functionality
4-Iodo-1-methyl-1H-pyrazoleContains a methyl groupSmaller size may affect biological interactions
4-Iodo-1-isopropyl-1H-pyrazoleContains an isopropyl groupDifferent steric effects compared to isobutyl

The combination of the iodine atom and the isobutyl group significantly influences the chemical reactivity and biological activity of this compound, enhancing its potential as both a versatile building block in synthetic chemistry and a valuable probe in biological studies.

Properties

IUPAC Name

4-iodo-1-(2-methylpropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5-6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTARWFPVOYNYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621933
Record name 4-Iodo-1-(2-methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918487-09-9
Record name 4-Iodo-1-(2-methylpropyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918487-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1-(2-methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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